Cas no 93473-01-9 ((1R,3S,4S)-2-azabicyclo2.2.1heptane-3-carboxylic acid)

(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a chiral bicyclic amino acid derivative with a rigid, constrained structure. Its stereospecific configuration and fused ring system make it a valuable building block in asymmetric synthesis and medicinal chemistry. The compound's unique bicyclic scaffold enhances conformational stability, which is advantageous for designing peptidomimetics or bioactive molecules with improved target selectivity and metabolic resistance. Its carboxylic acid functionality allows for further derivatization, facilitating incorporation into larger molecular frameworks. This compound is particularly useful in the development of enzyme inhibitors, receptor modulators, and other pharmacophores requiring precise spatial orientation. High enantiomeric purity and structural rigidity contribute to its utility in structure-activity relationship studies.
(1R,3S,4S)-2-azabicyclo2.2.1heptane-3-carboxylic acid structure
93473-01-9 structure
Product Name:(1R,3S,4S)-2-azabicyclo2.2.1heptane-3-carboxylic acid
CAS No:93473-01-9
MF:C7H11NO2
MW:141.167742013931
MDL:MFCD08436673
CID:4786903
PubChem ID:11062480
Update Time:2025-06-24

(1R,3S,4S)-2-azabicyclo2.2.1heptane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
    • (1S,3R,4R)-2-Azabicyclo[2.2.1]-heptane-3-carboxylic acid
    • 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, (1S,3R,4R)-
    • AMY34352
    • PB35844
    • SB21066
    • (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic
    • (1beta,4beta)-2-Azabicyclo[2.2.1]heptane-3beta-carboxylic acid
    • Rel-(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
    • (1R,3S,4S)-2-azabicyclo2.2.1heptane-3-carboxylic acid
    • MDL: MFCD08436673
    • Inchi: 1S/C7H11NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6-/m1/s1
    • InChI Key: BMVVXSIHLQYXJJ-NGJCXOISSA-N
    • SMILES: OC([C@H]1[C@@H]2CC[C@@H](C2)N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 169
  • XLogP3: -1.9
  • Topological Polar Surface Area: 49.3

(1R,3S,4S)-2-azabicyclo2.2.1heptane-3-carboxylic acid Pricemore >>

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Additional information on (1R,3S,4S)-2-azabicyclo2.2.1heptane-3-carboxylic acid

Recent Advances in the Study of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: 93473-01-9)

The compound (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: 93473-01-9) has garnered significant attention in recent years due to its unique structural properties and potential applications in medicinal chemistry. This bicyclic amino acid derivative serves as a crucial building block in the synthesis of various pharmacologically active molecules, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. Recent studies have focused on optimizing its synthetic routes, exploring its biological activities, and investigating its role as a chiral scaffold in drug design.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid as potent inhibitors of bacterial aminoacyl-tRNA synthetases, showcasing its potential in addressing antibiotic resistance. The research team employed a combination of computational modeling and high-throughput screening to identify optimal structural modifications that enhance binding affinity while maintaining low cytotoxicity. These findings open new avenues for developing next-generation antimicrobial agents.

In the field of neuroscience, researchers have recently explored the compound's application in designing selective agonists for nicotinic acetylcholine receptors (nAChRs). A 2024 Nature Communications paper reported that conformationally constrained analogs derived from 93473-01-9 exhibit remarkable subtype selectivity, particularly for α7 nAChRs, which are implicated in cognitive function and neuroprotection. This discovery holds promise for developing targeted therapies for Alzheimer's disease and schizophrenia with reduced side-effect profiles compared to current treatments.

The synthetic accessibility of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has also seen significant improvements. A recent breakthrough in Organic Letters (2024) described an enantioselective catalytic route that achieves >99% ee with 85% overall yield, addressing previous challenges in large-scale production. This advancement is particularly important as demand for this chiral building block increases in pharmaceutical development pipelines.

Ongoing clinical trials are investigating prodrug formulations of 93473-01-9 derivatives for improved blood-brain barrier penetration in CNS applications. Preliminary results from Phase I studies show favorable pharmacokinetic profiles and good tolerability, supporting further development. Additionally, the compound's rigid bicyclic structure has inspired new research into its use as a molecular scaffold for constrained peptide therapeutics, with several candidates currently in preclinical evaluation for oncology targets.

As research continues to uncover the multifaceted potential of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, its role in drug discovery appears increasingly significant. Future directions include exploring its application in PROTAC design, investigating its potential as a biomarker for certain neurological conditions, and developing greener synthetic methodologies to support sustainable pharmaceutical manufacturing. The compound's versatility and the recent scientific breakthroughs position it as a key player in the next generation of therapeutic development.

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